molecular formula C8H5ClF3NO B11882085 1-(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)ethanone

1-(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)ethanone

Cat. No.: B11882085
M. Wt: 223.58 g/mol
InChI Key: GXQNQLSJYPJINV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)ethanone is a chemical compound with the molecular formula C8H5ClF3NO . It is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, along with an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)ethanone typically involves the chlorination and trifluoromethylation of pyridine derivatives. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom and ethanone moiety contribute to the compound’s reactivity, enabling it to form covalent bonds with target molecules, thereby inhibiting their function .

Comparison with Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chlorine substituents but lacks the ethanone group.

    4-Chloro-3-(trifluoromethyl)pyridine: Similar structure but with different substitution pattern on the pyridine ring.

    5-(Trifluoromethyl)pyridine-2-carboxylic acid: Contains a carboxylic acid group instead of an ethanone group

Uniqueness: 1-(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)ethanone is unique due to the presence of both chlorine and trifluoromethyl groups on the pyridine ring, along with an ethanone moiety. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and lipophilicity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H5ClF3NO

Molecular Weight

223.58 g/mol

IUPAC Name

1-[5-chloro-3-(trifluoromethyl)pyridin-2-yl]ethanone

InChI

InChI=1S/C8H5ClF3NO/c1-4(14)7-6(8(10,11)12)2-5(9)3-13-7/h2-3H,1H3

InChI Key

GXQNQLSJYPJINV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)Cl)C(F)(F)F

Origin of Product

United States

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